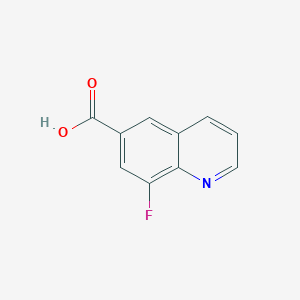

Acide 8-fluoroquinoléine-6-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Fluoroquinoline-6-carboxylic acid is a derivative of quinoline, a class of organic compounds that are widely used in the pharmaceutical industry . Quinolines and their derivatives have been found to exhibit a broad spectrum of biological activities, including antibacterial, antitubercular, antiproliferative, antiviral, and antifungal properties .

Applications De Recherche Scientifique

- Exemples: La norfloxacine, la ciprofloxacine et l'ofloxacine sont des fluoroquinolones bien connues .

- Inhibition de la Topoisomérase II: Les composés contenant un groupe cyclohexyle en position 2 ont démontré une inhibition efficace de la topoisomérase II dans les cellules HeLa (cellules cancéreuses mammaliennes) .

- Résultats: Certains dérivés ont montré des affinités de liaison comparables à l'ADN gyrase B d'E. coli, suggérant une activité antibactérienne potentielle .

- Impact Clinique: Une meilleure pénétration à travers les membranes cellulaires contribue à leur efficacité .

Activité Antibactérienne

Activité Antinéoplasique

Analyse de Docking Moléculaire In Silico

Modifications Structurelles

Synthèse Chimique

Safety and Hazards

The safety data sheet for 8-Fluoroquinoline-6-carboxylic acid indicates that it may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment is advised .

Mécanisme D'action

Target of Action

The primary target of 8-Fluoroquinoline-6-carboxylic acid is bacterial DNA gyrase . This enzyme is crucial for bacteria reproduction, and the compound’s interaction with it results in a high level of antibacterial activity .

Mode of Action

8-Fluoroquinoline-6-carboxylic acid: inhibits bacterial DNA gyrase . This inhibition disrupts the replication process of the bacteria, thereby preventing their multiplication and growth .

Biochemical Pathways

The action of 8-Fluoroquinoline-6-carboxylic acid affects the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial reproduction and growth .

Pharmacokinetics

The ADME properties of 8-Fluoroquinoline-6-carboxylic acid Fluoroquinolones, in general, are known for their enhanced penetration ability through cell membranes , which could suggest good bioavailability.

Result of Action

The result of the action of 8-Fluoroquinoline-6-carboxylic acid is the inhibition of bacterial growth and reproduction . By disrupting the DNA replication process, the compound prevents the bacteria from multiplying, thereby controlling the spread of the bacterial infection .

Analyse Biochimique

Biochemical Properties

They often exert their effects by inhibiting key enzymes such as DNA gyrase, thereby interfering with bacterial DNA replication .

Cellular Effects

They can inhibit bacterial DNA gyrase, disrupting DNA replication and transcription, leading to cell death .

Molecular Mechanism

Fluoroquinolones generally exert their effects by binding to and inhibiting the activity of bacterial DNA gyrase, an enzyme essential for DNA replication .

Temporal Effects in Laboratory Settings

Fluoroquinolones are known to have long-term effects on bacterial populations, including the development of resistance .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of 8-Fluoroquinoline-6-carboxylic acid in animal models. Fluoroquinolones are known to have dose-dependent effects in animals, with higher doses often leading to increased antibacterial activity but also increased risk of adverse effects .

Metabolic Pathways

Quinolines can be metabolized through various pathways, often involving cytochrome P450 enzymes .

Transport and Distribution

Fluoroquinolones are known to be distributed widely in the body, reaching various tissues and body fluids .

Subcellular Localization

Fluoroquinolones are known to accumulate in lysosomes due to their basic nature .

Propriétés

IUPAC Name |

8-fluoroquinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAGDSDXDXTTMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1061650-25-6 |

Source

|

| Record name | 8-fluoroquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromofuran-2-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2588246.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)

![[2-Bromo-6-fluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B2588256.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2588257.png)

![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)

![(Z)-3-isobutyl-5-((9-methyl-4-oxo-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2588267.png)

![N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2588268.png)